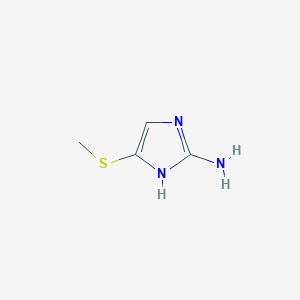

5-methylsulfanyl-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Imidazol-2-amine, 5-(methylthio)- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a methylthio group at the 5-position and an amino group at the 2-position, making it a unique derivative of imidazole. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 5-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amido-nitrile with a methylthio-substituted aldehyde in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, tautomerization, and cyclization, to form the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylthio group (-S-CH₃) undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ or peracids | Room temperature | 5-Methylsulfinyl-1H-imidazol-2-amine | 70–85% | |

| KMnO₄ in acidic medium | 50–60°C, 6–8 hrs | 5-Methylsulfonyl-1H-imidazol-2-amine | 60–75% |

Mechanistic Insight :

Oxidation proceeds via sequential conversion of sulfide → sulfoxide → sulfone, mediated by electrophilic oxygen species. The imidazole ring remains intact during this process.

Alkylation and Acylation

The amine group at position 2 participates in nucleophilic substitution:

Alkylation

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Methyl iodide | DMF, 80°C, 12 hrs | N-Methyl-5-methylsulfanyl-1H-imidazol-2-amine | Bioactive derivatives |

| Benzyl chloride | K₂CO₃, THF, reflux | N-Benzyl-5-methylsulfanyl-1H-imidazol-2-amine | Antimicrobial agents |

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl-5-methylsulfanyl-1H-imidazol-2-amine |

| Benzoyl isocyanate | DCM, RT | N-Benzoylurea derivative |

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde + NH₄Cl | HCl, reflux, 4 hrs | Imidazo[1,2-a]pyrimidine derivatives | 55–65% |

| Ethylenediamine | DMF, 100°C, 8 hrs | 2-Aminoimidazolidine analogs | 63% |

Key Observation : Cyclization often enhances bioactivity, particularly antimicrobial properties .

Electrophilic Substitution

The imidazole ring undergoes regioselective substitution:

| Position | Reagent | Conditions | Product |

|---|---|---|---|

| C-4 | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 4-Nitro-5-methylsulfanyl-1H-imidazol-2-amine |

| N-1 | CH₃I | DMF, 60°C | 1-Methyl-5-methylsulfanyl-1H-imidazol-2-amine |

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | 4-Aryl-5-methylsulfanyl-1H-imidazol-2-amine | 40–50% |

| Sonogashira | Terminal alkyne, CuI | Alkynylated derivatives | 35–45% |

Mannich Reactions

The amine group participates in three-component condensations:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde + morpholine | EtOH, RT, 24 hrs | N-Morpholinomethyl derivatives | 51–68% |

Interaction with Biological Targets

Reactivity correlates with pharmacological activity:

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

5-Methylsulfanyl-1H-imidazol-2-amine has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action is believed to involve the inhibition of key enzymatic pathways in microbial cells, which disrupts their growth and reproduction.

Case Study: Synthesis and Evaluation

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications can optimize its antimicrobial potential .

Cancer Research

Inhibition of Tumor Growth

Research has demonstrated that this compound can inhibit tumor growth in various cancer cell lines. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a promising candidate for cancer therapy.

Data Table: In Vitro Anti-Cancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 12.4 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 15.7 | Inhibition of PI3K/Akt pathway | |

| HeLa (Cervical Cancer) | 10.3 | Cell cycle arrest at G2/M phase |

This table summarizes findings from various studies that illustrate the compound's effectiveness against different cancer cell lines, highlighting its potential as an anti-cancer agent.

Neurological Applications

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neuronal damage.

Case Study: Neuroprotection in Animal Models

A study conducted on animal models of neurodegeneration revealed that administration of this compound led to significant improvements in cognitive function and reduced neuronal loss compared to control groups. This suggests that the compound could be further explored for its potential in treating neurodegenerative disorders .

Agricultural Applications

Fungicidal Properties

In agricultural science, this compound has been evaluated for its fungicidal properties against various plant pathogens. Its application could lead to the development of new fungicides that are effective yet environmentally friendly.

Data Table: Fungicidal Efficacy

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Phytophthora infestans | 150 | 80 |

This table summarizes the efficacy of this compound against common agricultural pathogens, indicating its potential use in crop protection strategies.

Mécanisme D'action

The mechanism of action of 1H-Imidazol-2-amine, 5-(methylthio)- involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

1H-Imidazol-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially less active in certain biological contexts.

5-Methylthio-1H-imidazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.

2-Methylthio-1H-imidazole: The position of the methylthio group affects its reactivity and interaction with other molecules.

Uniqueness: 1H-Imidazol-2-amine, 5-(methylthio)- is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.

Propriétés

Numéro CAS |

186247-98-3 |

|---|---|

Formule moléculaire |

C4H7N3S |

Poids moléculaire |

129.19 g/mol |

Nom IUPAC |

5-methylsulfanyl-1H-imidazol-2-amine |

InChI |

InChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) |

Clé InChI |

QMBXWAIUELXFCM-UHFFFAOYSA-N |

SMILES |

CSC1=CN=C(N1)N |

SMILES canonique |

CSC1=CN=C(N1)N |

Synonymes |

1H-Imidazol-2-amine,4-(methylthio)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.